molecular formula C14H22O4 B13762966 Cyclohexyl 2-methylpropyl maleate CAS No. 68109-99-9

Cyclohexyl 2-methylpropyl maleate

Cat. No.: B13762966
CAS No.: 68109-99-9
M. Wt: 254.32 g/mol
InChI Key: CNKATKALHSIDQP-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-methylpropyl maleate is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.322 g/mol . It is also known by other names such as cyclohexyl isobutyl maleate and 2-butenedioic acid, cyclohexyl 2-methylpropyl ester . This compound is characterized by its cyclohexyl and 2-methylpropyl groups attached to a maleate moiety, making it a versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-methylpropyl maleate can be synthesized through the esterification of maleic acid with cyclohexanol and 2-methylpropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product output. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methylpropyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-methylpropyl maleate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-methylpropyl maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl isobutyl maleate
  • Cyclohexyl isobutyl (2Z)-2-butenedioate
  • Cyclohexyl isobutyl (2Z)-but-2-enedioate

Uniqueness

Cyclohexyl 2-methylpropyl maleate is unique due to its specific combination of cyclohexyl and 2-methylpropyl groups attached to the maleate moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

68109-99-9

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

4-O-cyclohexyl 1-O-(2-methylpropyl) (Z)-but-2-enedioate

InChI

InChI=1S/C14H22O4/c1-11(2)10-17-13(15)8-9-14(16)18-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3/b9-8-

InChI Key

CNKATKALHSIDQP-HJWRWDBZSA-N

Isomeric SMILES

CC(C)COC(=O)/C=C\C(=O)OC1CCCCC1

Canonical SMILES

CC(C)COC(=O)C=CC(=O)OC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.